molecular formula C6H7NO2S B13347755 3-(Isothiazol-4-yl)propanoic acid

3-(Isothiazol-4-yl)propanoic acid

Cat. No.: B13347755
M. Wt: 157.19 g/mol
InChI Key: LOEWHGJWSMLQFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Isothiazol-4-yl)propanoic acid is a valuable heterocyclic building block in medicinal chemistry and pharmaceutical research. The compound features a propanoic acid chain attached to the 4-position of an isothiazole ring, a five-membered heteroaromatic structure known to contribute to significant biological activity in various therapeutic agents . Isothiazole and its derivatives are of high research interest due to their diverse biological properties, which include antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities . The isothiazole scaffold is a key structural component in several marketed pharmaceutical drugs, such as ziprasidone and perospirone . Furthermore, isothiazole-based compounds have been described to act as protease inhibitors for the treatment of anxiety and depression, as aldose reductase inhibitors, and as 5-hydroxytryptamine receptor antagonists . Researchers utilize this compound as a synthetic intermediate for developing novel biologically active molecules. Its structure supports its incorporation into larger, more complex molecules, making it a versatile precursor in the synthesis of potential enzyme inhibitors and receptor ligands. The carboxylic acid functional group allows for further conjugation, facilitating its use in constructing peptide-like chains or other drug-like compounds. This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any human use.

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

3-(1,2-thiazol-4-yl)propanoic acid

InChI

InChI=1S/C6H7NO2S/c8-6(9)2-1-5-3-7-10-4-5/h3-4H,1-2H2,(H,8,9)

InChI Key

LOEWHGJWSMLQFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NS1)CCC(=O)O

Origin of Product

United States

Preparation Methods

Method Overview:

This approach involves the cyclization of oxammonium hydrochloride with suitable alkali in aqueous media, leading to the formation of the isothiazole core, followed by functionalization to obtain the carboxylic acid derivative.

Key Steps:

Example Data:

Step Reagents & Conditions Yield Notes
1 Oxammonium hydrochloride + Na2CO3 in water, 0-50°C ~75% Formation of 3-hydrogen-isothiazole-4-ketone
2 Oxidation & ring closure ~68% Conversion to 3-(Isothiazol-4-yl)propanoic acid

Advantages:

  • Suitable for large-scale synthesis.
  • High regioselectivity and purity.

Ring Expansion of Isoxazole Derivatives via Molybdenum-Mediated Rearrangement

Method Overview:

This method involves synthesizing isoxazole derivatives followed by ring expansion using molybdenum hexacarbonyl (Mo(CO)₆), transforming the isoxazole ring into the desired isothiazole ring.

Key Steps:

  • Preparation of Isoxazole Derivatives :
    • Cycloaddition of nitrile oxides with alkynes or halides.
    • Cyanation and hydrolysis to form the corresponding acids.
  • Ring Expansion :
    • Molybdenum hexacarbonyl mediates rearrangement, converting methyl 2-(isoxazol-5-yl)-3-oxopropanoates into 4-oxo-1,4-dihydropyridine derivatives.
    • Subsequent oxidation and hydrolysis yield the target carboxylic acid.

Example Data:

Step Reagents & Conditions Yield Notes
1 Cycloaddition of nitrile oxides 40-50% Formation of isoxazoles
2 Mo(CO)₆-mediated ring expansion 45-55% Synthesis of 4-oxo-1,4-dihydropyridine derivatives
3 Hydrolysis & oxidation 80% Final formation of 3-(Isothiazol-4-yl)propanoic acid

Advantages:

  • Enables synthesis of diverse derivatives.
  • Useful for functionalization at various positions.

Direct Synthesis via Thionyl Chloride and Chlorination Routes

Method Overview:

This pathway involves preparing 3-isothiazolones through chlorination and subsequent amination, avoiding complex cyclizations.

Key Steps:

Example Data:

Step Reagents & Conditions Yield Notes
1 Thionyl chloride + Dithiodipropionic acid 70-80% Formation of dichlorides
2 Amination with methylamine at -10°C 60-65% Formation of isothiazolone ring
3 Oxidation to acid 75-85% Final product: 3-(Isothiazol-4-yl)propanoic acid

Advantages:

  • Well-suited for industrial applications.
  • Produces high-purity compounds.

Summary Table of Preparation Methods

Method Key Reagents Main Steps Advantages Typical Yield (%)
Cyclization of oxammonium salts Oxammonium hydrochloride, alkali Cyclization, oxidation, ring closure High regioselectivity, scalable 68-75%
Ring expansion of isoxazoles Nitrile oxides, Mo(CO)₆ Isoxazole synthesis, ring expansion Versatile, functional group tolerance 45-55% (ring expansion), overall 80% (final)
Chlorination and amination Thionyl chloride, methylamine Chlorination, cyclization, oxidation Industrial scale, high purity 70-85%

Concluding Remarks

The synthesis of 3-(Isothiazol-4-yl)propanoic acid is well-established through multiple pathways, each with specific advantages depending on scale, purity, and functionalization needs. The cyclization of oxammonium salts offers a straightforward route with high regioselectivity, suitable for large-scale production. The molybdenum-mediated ring expansion provides versatility for derivative synthesis, while chlorination-based methods are efficient for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(Isothiazol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the isothiazole ring to more saturated derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties .

Scientific Research Applications

3-(Isothiazol-4-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Isothiazol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The isothiazole ring can interact with enzymes and receptors, modulating their activity. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in disease processes, making them potential candidates for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Molecular Structure and Substituent Variations

Key Compounds:

3-(Isothiazol-4-yl)propanoic acid Structure: Propanoic acid + isothiazole (N,S-heterocycle). CAS: 1537974-92-7 .

P3 (3-((5-((5-bromothiophen-2-yl)methylene)-4-oxo-4,5-dihydrothiazol-2-yl)(3-chloro-4-methylphenyl)amino)propanoic acid) Structure: Propanoic acid + thiazole ring with bromothiophene and chloro-methylphenyl substituents. Activity: Furin inhibitor (IC₅₀ = 35 µM) .

3-(Thiazol-2-yl(p-tolyl)amino)propanoic Acid Derivatives (Compounds 23–26) Structure: Propanoic acid + thiazole ring with acetyl, cinnamoyl, or halogenated acryloyl groups. Synthesis: Condensation of thiazole precursors with aromatic aldehydes .

3-(1H-Imidazol-5-yl)propanoic Acid (FDB012461) Structure: Propanoic acid + imidazole (N,N-heterocycle). CAS: 1074-59-5 .

(3-Methyl-isothiazol-4-yl)-acetic Acid

  • Structure : Acetic acid + methyl-isothiazole.
  • CAS : 10284-36-3 .
Structural Insights:
  • Heterocyclic Core : The isothiazole in the main compound differs from thiazole (P3, 23–26) and imidazole (FDB012461) in electronic properties. Isothiazole’s sulfur and nitrogen atoms are adjacent, influencing reactivity compared to thiazole (sulfur and nitrogen separated) .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility/Stability Insights
3-(Isothiazol-4-yl)propanoic acid C₆H₇NO₂S 157.19 Isothiazole Limited data; likely polar due to COOH group
P3 C₁₈H₁₅BrClN₂O₃S₂ 502.81 Bromothiophene, chloro-methylphenyl Moderate solubility in DMSO (common for assays)
Compound 23 C₁₇H₁₈N₂O₃S 330.40 Acetyl-thiazole Crystallizes from methanol
3-(1H-Imidazol-5-yl)propanoic acid C₆H₈N₂O₂ 140.14 Imidazole Higher polarity due to N-rich heterocycle

Q & A

Basic: What are the common synthetic routes for 3-(Isothiazol-4-yl)propanoic acid, and how can reaction conditions be optimized?

Answer:
The synthesis of 3-(Isothiazol-4-yl)propanoic acid typically involves oxidation of precursor alcohols, such as 3-(isothiazol-4-yl)propan-1-ol, using oxidizing agents like potassium permanganate or chromium-based reagents. Reaction optimization requires careful control of temperature (e.g., 60–80°C for exothermic steps) and solvent selection (polar aprotic solvents like DMF or aqueous ethanol) to enhance yield and purity . Multi-step approaches, including coupling reactions with thiazole or isothiazole intermediates, are also employed. For example, coupling propanoic acid derivatives with pre-functionalized isothiazole rings under reflux conditions (e.g., 12–24 hours in THF) can achieve yields >70% .

Advanced: How can researchers resolve contradictions in spectroscopic data when characterizing novel derivatives of 3-(Isothiazol-4-yl)propanoic acid?

Answer:
Discrepancies in NMR or IR spectra often arise from conformational isomerism or impurities. To address this:

  • Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and distinguish between regioisomers.
  • Perform variable-temperature NMR to identify dynamic equilibria (e.g., keto-enol tautomerism in thiazolidinone derivatives) .
  • Cross-validate with high-resolution mass spectrometry (HRMS) and elemental analysis to confirm molecular formula .
  • Compare experimental IR stretching frequencies (e.g., C=O at ~1700 cm⁻¹, S=O at ~1250 cm⁻¹) with computational simulations (DFT methods) .

Basic: What in vitro assays are appropriate for evaluating the bioactivity of 3-(Isothiazol-4-yl)propanoic acid derivatives?

Answer:

  • Antimicrobial activity : Use broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values reported in μg/mL .
  • Anticancer screening : Employ MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs like doxorubicin .
  • Enzyme inhibition : Test against targets like COX-2 or HDACs using fluorometric or colorimetric kits, ensuring substrate specificity controls .

Advanced: How can computational methods aid in predicting the interaction mechanisms of 3-(Isothiazol-4-yl)propanoic acid with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with protein targets (e.g., kinases), validating with experimental IC₅₀ data .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
  • QSAR modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on the isothiazole ring) with bioactivity using partial least squares regression .

Basic: What analytical techniques are essential for confirming the purity and structure of 3-(Isothiazol-4-yl)propanoic acid?

Answer:

  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95% by area under the curve) .
  • NMR spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., propanoic acid CH₂ at δ ~2.5 ppm, isothiazole protons at δ ~7.0–8.5 ppm) .
  • Melting point analysis : Compare experimental values (e.g., 180–185°C) with literature to detect impurities .

Advanced: What strategies can be employed to address discrepancies in HPLC purity assessments of 3-(Isothiazol-4-yl)propanoic acid batches?

Answer:

  • Method development : Optimize mobile phase pH (e.g., pH 3.0 with phosphate buffer) to resolve co-eluting impurities .
  • LC-MS coupling : Identify contaminants via mass fragmentation patterns (e.g., unreacted precursors at m/z +18 for water adducts) .
  • Standard spiking : Add authentic reference material to confirm retention times and quantify impurities (<0.5% for pharmacopeial standards) .

Basic: What safety protocols should be followed when handling 3-(Isothiazol-4-yl)propanoic acid in laboratory settings?

Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of fine particles.
  • Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of waste in designated containers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.